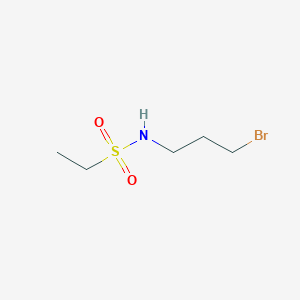
8-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
8-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride (8-Cl-PPQCC) is an organochlorine compound that is widely used in scientific research, primarily as a reagent for organic synthesis. It is a white solid that is soluble in organic solvents such as methanol, ethanol, and acetone, and is relatively stable under normal laboratory conditions. 8-Cl-PPQCC is a versatile reagent that has been used in a variety of scientific applications, including the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of other organochlorine compounds.
Applications De Recherche Scientifique
Pharmaceutical Drug Development
Quinoline derivatives are a cornerstone in medicinal chemistry due to their structural versatility and biological activity. The compound can serve as a scaffold for developing new pharmaceuticals. Its structure is amenable to modifications that can lead to the discovery of novel drugs with potential antibacterial, antifungal, and antiviral properties .
Antibacterial Agents
The antibacterial activity of quinoline derivatives makes them valuable in the search for new treatments against resistant bacterial strains. 8-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride could be used to synthesize compounds that target specific bacterial pathways, potentially leading to the development of new antibiotics .
Antioxidant Research
Quinoline compounds have shown promise as antioxidants. Derivatives synthesized from the core structure of 8-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride could be evaluated for their efficacy in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases .
Antimalarial Activity
Quinolines have a rich history in antimalarial drug development, with chloroquine being one of the most well-known examples. Research into new quinoline derivatives could lead to more effective treatments for malaria, especially in the face of increasing drug resistance .
Cancer Research
The structural complexity of quinoline derivatives allows for the exploration of anticancer properties. By modifying the 8-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride molecule, researchers can synthesize compounds that may inhibit cancer cell growth or enhance the efficacy of existing chemotherapy agents .
Synthetic Organic Chemistry
As a versatile building block in synthetic organic chemistry, this compound can be used to create a wide array of quinoline derivatives. These derivatives can then be utilized in various chemical reactions, contributing to the advancement of synthetic methodologies .
Propriétés
IUPAC Name |
8-chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-2-4-12-7-9-13(10-8-12)17-11-15(19(21)23)14-5-3-6-16(20)18(14)22-17/h3,5-11H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCTZFGISUTIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236525 | |
| Record name | 8-Chloro-2-(4-propylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160256-06-3 | |
| Record name | 8-Chloro-2-(4-propylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(4-propylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide](/img/structure/B1451862.png)


![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1451868.png)
![1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine](/img/structure/B1451869.png)



![Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B1451875.png)
![7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole](/img/structure/B1451876.png)


amine](/img/structure/B1451881.png)
![3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B1451883.png)